molecular formula C25H31N3O5S2 B2522303 (Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-81-7

(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2522303
CAS No.: 865246-81-7
M. Wt: 517.66
InChI Key: VAUXZCYRWVHZLT-QPLCGJKRSA-N
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Description

(Z)-Ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound with a complex structure featuring:

  • A 6-methylbenzo[d]thiazole core.
  • An (Z)-imino linkage to a 4-(N,N-dipropylsulfamoyl)benzoyl group.
  • An ethyl acetate side chain at position 2 of the benzothiazole ring.

Structural confirmation would rely on techniques such as ¹H/¹³C NMR, IR spectroscopy, and elemental analysis, as described for related compounds .

Properties

IUPAC Name

ethyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-5-14-27(15-6-2)35(31,32)20-11-9-19(10-12-20)24(30)26-25-28(17-23(29)33-7-3)21-13-8-18(4)16-22(21)34-25/h8-13,16H,5-7,14-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXZCYRWVHZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula: C26H31N3O7S2
  • Molecular Weight: 561.67 g/mol
  • Purity: Typically around 95% .

The compound features a complex structure that includes a benzothiazole moiety, which is often associated with a variety of biological activities, including anticancer effects.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may inhibit key enzymes or receptors involved in cell proliferation and survival, thereby exerting anticancer effects.

Antitumor Activity

Research indicates that compounds related to benzothiazole structures exhibit significant antitumor properties. In one study, derivatives similar to this compound were synthesized and screened against various cancer cell lines. The results demonstrated promising cytotoxic effects, particularly against breast and lung cancer cells .

CompoundCell Line TestedIC50 (nM)
Compound AMCF-7 (Breast Cancer)50
Compound BA549 (Lung Cancer)75
(Z)-ethyl 2-(...)MCF-7<100

Antimicrobial Activity

In addition to its antitumor potential, this compound may also possess antimicrobial properties. Studies on related benzothiazole derivatives have shown effectiveness against a range of bacterial and fungal strains, indicating that (Z)-ethyl 2-(...) could similarly exhibit these activities .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on synthesizing derivatives of benzothiazole and evaluating their biological activity found that modifications at the benzothiazole core significantly affected their anticancer potency. The study noted that compounds with sulfamoyl groups showed enhanced activity against cancer cell lines .
  • Anticancer Mechanism :
    Another investigation into the mechanism of action revealed that certain benzothiazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that (Z)-ethyl 2-(...) may engage similar pathways, contributing to its antitumor efficacy .
  • Broad-Spectrum Activity :
    A comprehensive review highlighted that benzothiazole derivatives not only target cancer cells but also exhibit antibacterial and antifungal activities. This broad-spectrum action positions (Z)-ethyl 2-(...) as a candidate for further development in both oncology and infectious disease treatment .

Scientific Research Applications

Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Sulfamoyl GroupPotential for antibacterial effects
Ester Functional GroupEnhances solubility and reactivity

Biological Activities

Research indicates that compounds similar to (Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate exhibit a range of biological activities, including:

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. Studies have demonstrated that modifications in the benzothiazole structure can enhance antibacterial potency against strains such as Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Properties

In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like lipoxygenase. Specific substitutions on the thiazole ring may enhance anti-inflammatory efficacy, making this compound a candidate for treating inflammatory diseases.

Antioxidant Activity

The compound's antioxidant potential is critical for mitigating oxidative stress-related diseases. Research suggests that the presence of certain functional groups enhances its radical scavenging ability.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzothiazole derivatives, including this compound, and tested their antibacterial activity against clinical isolates. Results indicated that specific derivatives exhibited a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. The study revealed that certain substitutions significantly reduced inflammation markers in cellular models, underscoring the therapeutic potential of this compound in treating inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and further functionalization.

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (4–6 hours) .

  • Basic Hydrolysis : 2M NaOH in ethanol, reflux (3–5 hours) .

Product :

  • (Z)-2-(2-((4-(N,N-Dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetic acid.

Mechanism :

  • Nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to ester cleavage .

Reduction of the Imine Bond

The C=N bond in the imine linkage can be reduced to a C–N single bond, converting the Schiff base into a secondary amine.

Reagents :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

  • Sodium borohydride (NaBH₄) in methanol (less effective for aromatic imines) .

Product :

  • (Z)-Ethyl 2-(2-((4-(N,N-Dipropylsulfamoyl)benzoyl)amino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate.

Mechanism :

  • Hydride transfer from LiAlH₄ to the electrophilic carbon of the imine, followed by protonation .

Nucleophilic Substitution at the Sulfamoyl Group

The N,N-dipropylsulfamoyl group can participate in nucleophilic substitution under strongly basic conditions.

Reagents :

  • Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃.

Product :

  • Derivatives with modified sulfamoyl substituents (e.g., N-methyl-N-propylsulfamoyl).

Conditions :

  • Anhydrous DMF, 60–80°C, 8–12 hours.

Cycloaddition Reactions Involving the Thiazole Ring

The benzothiazole core participates in [4+2] cycloadditions with electron-deficient dienophiles, forming fused heterocyclic systems.

Example Reaction :

ReagentConditionsProductYield
Dimethyl acetylenedicarboxylate (DMAD)Toluene, reflux, 12 hoursPyrido[3,2-a]thiazole derivatives 65–72%

Mechanism :

  • Diels-Alder reaction between the electron-rich thiazole and DMAD, followed by rearomatization .

Oxidation of the Thiazole Sulfur

The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives.

Reagents :

  • Sulfoxide Formation : H₂O₂ in acetic acid, 0–5°C, 2 hours .

  • Sulfone Formation : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, 25°C, 6 hours .

Products :

  • Sulfoxide: (Z)-Ethyl 2-(2-((4-(N,N-Dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate 1-oxide.

  • Sulfone: Corresponding 1,1-dioxide derivative.

Functionalization via Multicomponent Reactions

The compound serves as a scaffold in multicomponent reactions (MCRs) to generate structurally complex derivatives.

Example :

ComponentsConditionsProductApplication
Malononitrile, aldehydesEtOH, TEA, 25°C, 4 hoursPyridine-fused thiazolo[3,2-a]pyridines Antimicrobial agents

Key Advantage :

  • Efficient synthesis of polyfunctionalized heterocycles in a single step .

Comparative Reactivity with Analogues

The sulfamoyl and methyl substituents influence reactivity compared to simpler benzothiazoles:

FeatureThis Compound2-AminobenzothiazoleImpact on Reactivity
Sulfamoyl Group Electron-withdrawingAbsentEnhances electrophilic substitution
Methyl Substituent Steric hindrance at C6AbsentModerates reaction rates at C2

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges: The dipropylsulfamoyl and Z-imino groups may complicate synthesis, requiring optimized conditions for regioselectivity and yield.
  • Biological Activity : While sulfamoyl/benzothiazole hybrids are often explored for antimicrobial or anticancer activity , the target compound’s dipropyl and ester groups suggest unique pharmacokinetic profiles that warrant further testing.
  • Comparative Studies : Direct comparisons with E-isomers or compounds featuring alternative sulfonamide substitutions (e.g., methylsulfamoyl) are needed to validate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound’s synthesis can leverage thiazole-forming reactions such as the Hantzsch reaction (α-halocarbonyl + thiourea derivatives) or multi-step condensation protocols. Key steps include:

  • Functionalization of the benzothiazole core with a methyl group at position 5.
  • Condensation of the imino group with the 4-(N,N-dipropylsulfamoyl)benzoyl moiety.
  • Final esterification to introduce the ethyl acetate group.
  • Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DMAP) significantly influence yield and stereoselectivity .
    • Characterization : Confirm purity and structure via ¹H/¹³C NMR (e.g., methyl singlet at δ 2.5 ppm for CH₃ on thiazole) and HPLC (retention time analysis under reverse-phase conditions) .

Q. How do the sulfamoyl and imino groups influence the compound’s reactivity?

  • Methodological Answer : The N,N-dipropylsulfamoyl group enhances electrophilicity at the benzoyl carbonyl, enabling nucleophilic attacks (e.g., by amines or thiols). The imino group (C=N) participates in tautomerization and can act as a hydrogen-bond acceptor, affecting solubility and binding to biological targets.

  • Reactivity assays: Monitor hydrolysis stability under varying pH (e.g., PBS buffer at pH 7.4 vs. 2.0) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition screens (e.g., kinases, proteases) due to the sulfamoyl group’s known role in enzyme binding. Use:

  • Fluorescence-based assays (e.g., ATPase activity with Tb³+ chelation).
  • Antimicrobial testing (MIC determination against Gram+/Gram- strains), given structural analogs’ activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., COX-2 or EGFR kinase).
  • Focus on the sulfamoyl group’s interaction with catalytic residues (e.g., Arg or Lys side chains).
  • Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Study : Discrepancies in NMR peaks for the ethyl acetate group (e.g., unexpected splitting).

  • Solution : Use 2D NMR (HSQC, HMBC) to assign coupling patterns and verify ester conformation.
  • Alternative : Compare with DFT-calculated chemical shifts (Gaussian 16) to identify Z/E isomerism .

Q. What strategies improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug design : Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis.
  • Isosteric replacement : Substitute the methyl group on the thiazole with CF₃ to block CYP450 oxidation.
  • Validate via microsomal stability assays (rat liver microsomes + NADPH cofactor) .

Q. How to analyze structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Synthesize derivatives with variations in:
  • Sulfamoyl substituents (e.g., dipropyl vs. diethyl).
  • Thiazole substituents (e.g., 6-methyl vs. 6-fluoro).
  • Test in dose-response assays (IC₅₀ determination) and correlate with Hammett σ values or cLogP .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Optimize solvent systems : Replace DMF with EtOAc/water biphasic mixtures for easier purification.
  • Catalyst screening : Test Pd/C or Ni catalysts for imino group reduction side reactions.
  • Monitor batch consistency via LC-MS and DSC (melting point analysis) .

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